4,5-Bis(benzoylsulfanyl)-1,3-dithiol-2-one
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Overview
Description
4,5-Bis(benzoylsulfanyl)-1,3-dithiol-2-one is a chemical compound with the molecular formula C17H10O2S5 It is known for its unique structure, which includes two benzoylsulfanyl groups attached to a 1,3-dithiol-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(benzoylsulfanyl)-1,3-dithiol-2-one typically involves the reaction of benzoyl chloride with 4,5-dimercapto-1,3-dithiol-2-one under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4,5-Bis(benzoylsulfanyl)-1,3-dithiol-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the benzoylsulfanyl groups to thiols or other reduced forms.
Substitution: The benzoylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
4,5-Bis(benzoylsulfanyl)-1,3-dithiol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Mechanism of Action
The mechanism of action of 4,5-Bis(benzoylsulfanyl)-1,3-dithiol-2-one involves its interaction with molecular targets through its benzoylsulfanyl groups. These groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The compound’s ability to undergo redox reactions also plays a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
4,5-Bis(benzylthio)-1,3-dithiol-2-thione: Similar in structure but with benzylthio groups instead of benzoylsulfanyl groups.
4,5-Bis(benzylsulfanyl)-1,3-dithiol-2-one: Similar core structure but with benzylsulfanyl groups instead of benzoylsulfanyl groups.
Uniqueness
4,5-Bis(benzoylsulfanyl)-1,3-dithiol-2-one is unique due to the presence of benzoylsulfanyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s reactivity and potential for forming covalent bonds with biomolecules, making it valuable for various applications .
Properties
CAS No. |
68494-09-7 |
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Molecular Formula |
C17H10O3S4 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
S-(5-benzoylsulfanyl-2-oxo-1,3-dithiol-4-yl) benzenecarbothioate |
InChI |
InChI=1S/C17H10O3S4/c18-13(11-7-3-1-4-8-11)21-15-16(24-17(20)23-15)22-14(19)12-9-5-2-6-10-12/h1-10H |
InChI Key |
YBMZMXJCCRAARS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)SC2=C(SC(=O)S2)SC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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